molecular formula C12H21NO5 B1403983 (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid CAS No. 1416445-02-7

(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Cat. No. B1403983
CAS RN: 1416445-02-7
M. Wt: 259.3 g/mol
InChI Key: UVCRSTLUNAIJQQ-MRVPVSSYSA-N
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Description

“®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These compounds are used in organic synthesis due to their multiple reactive groups .


Synthesis Analysis

The synthesis of these compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Chemical Synthesis

(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is involved in the chemical synthesis of various compounds. For instance, it's used in the synthesis of compounds like (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, where it reacts with diphenylmethanamine. This process results in a compound where the morpholine ring adopts a chair conformation, and weak intermolecular hydrogen bonds are formed in the crystal structure (Wang, Xia, Liu, & Shen, 2011).

Stereoselective Synthesis

The compound is also crucial in stereoselective synthesis processes. For example, it has been used in the stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, which is important for controlling the stereoselectivity of certain cyclopropanation steps (Gan, Clint, Meanwell, Hamann, & Belema, 2013).

Application in Antibacterial Agents

Additionally, its derivatives have been explored for potential antibacterial activities. For example, N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives showed promising antibacterial activities against several bacterial strains (Song, Ma, & Zhu, 2015).

Use in Organic Synthesis

The compound and its derivatives are also frequently used in organic synthesis. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids, offering high yield and chemoselectivity under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Mechanism of Action

Target of Action

The primary target of ®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is the amino group in organic compounds . The compound is used as a protecting group for amines during organic synthesis .

Mode of Action

The compound acts by converting the amino group into a carbamate , thereby protecting it from unwanted reactions during organic synthesis . This is achieved through a process known as Boc protection , which involves the formation of a carbamate derivative of the amino group .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound’s distinctive coupling reagent enhances amide formation in the Boc-AAILs without the addition of a base, leading to the formation of dipeptides .

Pharmacokinetics

The compound’s ADME properties are influenced by its ionic liquid form . The ionic liquid has low viscosity and high thermal stability, which enhances the compound’s bioavailability . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the compound’s action is the formation of dipeptides . The compound enhances amide formation in the Boc-AAILs, leading to the formation of dipeptides in satisfactory yields .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other reactive groups . High temperatures facilitate the deprotection of the compound in a phosphonium ionic liquid . Additionally, the presence of multiple reactive groups in amino acid ionic liquids (AAILs) can cause unwanted reactions, necessitating the use of the compound as a protecting group .

Safety and Hazards

While specific safety and hazards related to “®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid” are not mentioned in the search results, it is noted that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

properties

IUPAC Name

(2R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRSTLUNAIJQQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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